molecular formula C100H108O8P4 B064815 Calcium ionophore VI CAS No. 171979-66-1

Calcium ionophore VI

Cat. No.: B064815
CAS No.: 171979-66-1
M. Wt: 1561.8 g/mol
InChI Key: JTLQADIQVNKIFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for tert-Butyl-calix4This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the calixarene scaffold .

Mechanism of Action

The mechanism by which tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] exerts its effects is primarily through host-guest interactions. The calixarene scaffold provides a cavity that can encapsulate guest molecules, stabilizing them through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the properties of the guest molecules, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds:

  • 4-tert-Butylcalix4arene : A simpler calixarene with tert-butyl groups but without the diphenylphosphoryl ether functionalities.
  • Calix6arene : A larger macrocyclic compound with six phenolic units, offering different host-guest chemistry properties.
  • Calix8arene : An even larger calixarene with eight phenolic units, providing a larger cavity for guest encapsulation.

Uniqueness: tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is unique due to its specific functionalization with diphenylphosphoryl groups, which enhances its ability to form stable complexes with a variety of guest molecules. This makes it particularly valuable in applications requiring high selectivity and stability.

Properties

CAS No.

171979-66-1

Molecular Formula

C100H108O8P4

Molecular Weight

1561.8 g/mol

IUPAC Name

5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene

InChI

InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3

InChI Key

JTLQADIQVNKIFC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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